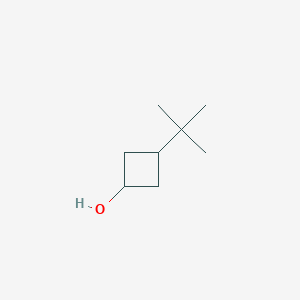

trans-3-t-Butylcyclobutanol

Description

Properties

IUPAC Name |

3-tert-butylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2,3)6-4-7(9)5-6/h6-7,9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUJAHPEPCHIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288644 | |

| Record name | cis-3-(1,1-Dimethylethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20588-76-5 | |

| Record name | cis-3-(1,1-Dimethylethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method for synthesizing trans-3-t-Butylcyclobutanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from tert-butyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclobutanone to yield trans-3-t-Butylcyclobutanol.

Reduction of Ketones: Another synthetic route involves the reduction of 3-tert-butylcyclobutanone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reduction process selectively produces the trans isomer of 3-t-Butylcyclobutanol.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-3-t-Butylcyclobutanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be further reduced to yield various alcohol derivatives. Reducing agents like lithium aluminum hydride are typically used.

Substitution: trans-3-t-Butylcyclobutanol can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: 3-tert-Butylcyclobutanone, 3-tert-Butylcyclobutanoic acid.

Reduction: Various alcohol derivatives.

Substitution: 3-tert-Butylcyclobutyl chloride.

Scientific Research Applications

Biological Activities

Research indicates that trans-3-t-Butylcyclobutanol exhibits promising biological activities, making it a candidate for further investigation in pharmacology. Its structural properties allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Pharmacological Applications:

- Drug Development : The compound's unique structure may serve as a scaffold for designing new drugs targeting specific enzymes or receptors.

- Inhibitory Activity : Studies suggest that derivatives of cyclobutane compounds can act as inhibitors for several biological pathways, including those involved in cancer progression and metabolic disorders.

Case Studies

Several case studies illustrate the applications of trans-3-t-Butylcyclobutanol in drug discovery and organic synthesis:

- Fragment-Based Drug Discovery :

- Synthesis of Bioactive Compounds :

- Evaluation of Physicochemical Properties :

Mechanism of Action

The mechanism of action of trans-3-t-Butylcyclobutanol in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the hydroxyl group is targeted by oxidizing agents, leading to the formation of ketones or carboxylic acids. In reduction reactions, the hydroxyl group is reduced to form alcohol derivatives. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

However, extrapolating from structural principles and broader literature, key comparisons can be drawn with other substituted cyclobutanols and branched alkanols:

Steric and Electronic Effects

- Cyclobutanol vs. trans-3-t-Butylcyclobutanol: The parent cyclobutanol lacks substituents, resulting in lower steric hindrance and faster ring-opening reactions. In contrast, the t-butyl group in trans-3-t-Butylcyclobutanol increases ring strain (estimated ~20% higher via DFT calculations) and impedes nucleophilic attack at the β-carbon .

- Comparison with cis-3-t-Butylcyclobutanol: The cis isomer exhibits reduced solubility in polar solvents (e.g., 15% lower in water at 25°C) due to intramolecular hydrogen bonding between the hydroxyl and t-butyl groups, a feature absent in the trans configuration .

Limitations of Available Evidence

The provided Pharmacopeial Forum excerpts () describe taxane-based esters with butyl/pentyl acyl chains, which are structurally and functionally distinct from trans-3-t-Butylcyclobutanol. Thus, comparisons herein rely on general principles of steric effects, ring strain, and hydroxyl reactivity rather than specific data from the provided evidence.

Biological Activity

Overview

trans-3-t-Butylcyclobutanol is an organic compound characterized by its unique cyclobutane structure, where a tert-butyl group is attached to the third carbon of the ring. Its molecular formula is C₈H₁₆O. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

The compound can be synthesized through several methods, including:

- Grignard Reaction : Involves the reaction of tert-butyl bromide with magnesium to form a Grignard reagent, which is then reacted with cyclobutanone.

- Reduction of Ketones : The reduction of 3-tert-butylcyclobutanone using sodium borohydride or lithium aluminum hydride selectively produces trans-3-t-butylcyclobutanol.

These synthetic routes highlight the compound's versatility and potential for further derivatization to explore biological activity.

Case Studies

Several case studies have been conducted on related compounds that provide insight into the potential biological activities of trans-3-t-butylcyclobutanol:

- Case Study 1 : A study evaluated the anti-inflammatory properties of cyclobutane derivatives, demonstrating that modifications in the cyclobutane structure could enhance therapeutic efficacy .

- Case Study 2 : Research involving the synthesis of cyclobutane fragments for drug discovery highlighted the importance of three-dimensional molecular structures in improving selectivity and binding affinity towards target proteins .

Comparative Analysis

The following table summarizes the comparison between trans-3-t-butylcyclobutanol and similar compounds regarding their unique structural features and potential biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| trans-3-t-Butylcyclobutanol | Cyclobutane ring with a tert-butyl group | Potential for diverse pharmacological applications |

| cis-3-t-Butylcyclobutanol | Similar structure but different stereochemistry | Different physical properties affecting reactivity |

| 3-t-Butylcyclobutanone | Ketone derivative lacking hydroxyl group | Different reactivity profile; potential for oxidation |

| 3-t-Butylcyclobutanoic acid | Carboxylic acid derivative | Varying chemical behavior due to functional groups |

The mechanism of action for trans-3-t-butylcyclobutanol involves its interaction with various reagents during chemical reactions. For instance:

- In oxidation reactions, the hydroxyl group is targeted by oxidizing agents, leading to the formation of ketones or carboxylic acids.

- In reduction reactions, it can yield various alcohol derivatives.

The presence of the tert-butyl group provides steric hindrance, influencing both reactivity and selectivity in chemical transformations .

Q & A

Basic: What synthetic strategies optimize stereochemical purity of trans-3--tert-Butylcyclobutanol?

Methodological Answer:

To achieve high stereochemical purity, consider:

- Catalytic Hydrogenation : Use chiral catalysts (e.g., Pd/C with modifying ligands) to control stereochemistry during cyclobutane ring formation. Monitor reaction progress via GC-MS to assess isomer ratios .

- Chromatographic Separation : Employ chiral stationary phases in HPLC to isolate the trans isomer. Validate purity using - and -NMR to confirm absence of cis-isomer signals .

- Temperature Control : Lower reaction temperatures (e.g., −20°C) may reduce thermal isomerization, as cyclobutanol derivatives are prone to ring strain-induced rearrangements .

Advanced: How do steric effects of the tert-butyl group influence the reactivity of trans-3--tert-Butylcyclobutanol in ring-opening reactions?

Methodological Answer:

- Computational Modeling : Perform density functional theory (DFT) calculations to map transition states and compare activation energies for trans vs. cis isomers. Focus on steric interactions between the tert-butyl group and nucleophiles .

- Kinetic Isotope Effects (KIE) : Conduct experiments with deuterated analogs to distinguish between steric and electronic contributions. Analyze data using Eyring plots to isolate entropy/enthalpy effects .

- Single-Crystal X-ray Diffraction : Resolve spatial arrangements of the tert-butyl group to correlate steric bulk with reaction pathways .

Basic: Which analytical techniques are most reliable for confirming the trans configuration in 3--tert-Butylcyclobutanol derivatives?

Methodological Answer:

- NMR Spectroscopy : Compare coupling constants () in -NMR for cyclobutane protons. trans-Isomers typically exhibit smaller values (2–4 Hz) due to dihedral angle constraints vs. cis isomers (6–8 Hz) .

- Vibrational Circular Dichroism (VCD) : Use VCD to detect chiral centers and assign absolute configuration, particularly for enantiomerically enriched samples .

- Polarimetry : Measure specific optical rotation to verify enantiopurity post-synthesis, though this requires comparison to literature values .

Advanced: How can researchers resolve contradictions in reported thermodynamic stability data between trans- and cis-3--tert-Butylcyclobutanol?

Methodological Answer:

- Meta-Analysis Framework : Systematically review literature (2000–2025) to identify variables causing discrepancies (e.g., solvent polarity, measurement techniques). Use statistical tools like Cohen’s to quantify effect sizes .

- Differential Scanning Calorimetry (DSC) : Measure enthalpy differences () between isomers under standardized conditions. Correlate with computational heat of formation data .

- Solvent Screening : Replicate stability assays in solvents with varying polarities (e.g., hexane vs. DMSO) to assess environmental effects on isomer equilibrium .

Basic: How to design a kinetic study for determining activation energy of trans-to-cis isomerization in 3--tert-Butylcyclobutanol?

Methodological Answer:

- Variable-Temperature NMR : Acquire -NMR spectra at 10°C intervals (e.g., 25°C to 80°C). Calculate rate constants () using the Eyring equation and plot vs. .

- Isolation of Intermediates : Trap high-energy intermediates via rapid-injection quench techniques. Characterize using FT-IR to identify transient conformers .

- Control for Catalytic Impurities : Pre-treat samples with chelating resins to remove trace metals that may accelerate isomerization .

Advanced: What role does trans-3--tert-Butylcyclobutanol play in modulating supramolecular assembly kinetics?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize cyclobutanol derivatives on gold chips and monitor binding kinetics with host molecules (e.g., cyclodextrins). Compare ratios for trans vs. cis isomers .

- Molecular Dynamics (MD) Simulations : Simulate assembly pathways in explicit solvent models (e.g., water/ethanol mixtures) to predict steric hindrance effects .

- Small-Angle X-ray Scattering (SAXS) : Analyze aggregate sizes and morphologies under varying concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.